molecular formula C29H24ClN3O2S B2749785 3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-phenethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 670271-22-4

3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-phenethylthieno[2,3-b]pyridine-2-carboxamide

Katalognummer: B2749785
CAS-Nummer: 670271-22-4
Molekulargewicht: 514.04
InChI-Schlüssel: IIAHXRDXAMWXOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the thieno[2,3-b]pyridine class, characterized by a fused thiophene-pyridine core. Its structure includes:

  • 3-Amino group: Enhances hydrogen bonding and solubility .
  • 6-(4-Chlorophenyl): Contributes lipophilicity and may influence receptor binding .
  • N-Phenethyl carboxamide at position 2: Modulates steric bulk and pharmacokinetic properties .

Molecular Formula: Estimated as C₂₉H₂₈ClN₃O₂S (MW ≈ 517.6 g/mol), based on structural analogs .

Eigenschaften

IUPAC Name

3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24ClN3O2S/c1-35-22-13-9-19(10-14-22)23-17-24(20-7-11-21(30)12-8-20)33-29-25(23)26(31)27(36-29)28(34)32-16-15-18-5-3-2-4-6-18/h2-14,17H,15-16,31H2,1H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAHXRDXAMWXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)NCCC4=CC=CC=C4)N)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-phenethylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound recognized for its diverse biological activities. This compound, belonging to the thieno[2,3-b]pyridine family, features a thieno[2,3-b]pyridine core that is often investigated for its potential therapeutic applications. The structural components of this molecule include an amino group, substituted phenyl rings with chlorine and methoxy groups, and a carboxamide moiety, all contributing to its unique chemical properties and biological interactions.

  • Molecular Formula : C27H20ClN3O2S
  • Molecular Weight : 485.9846 g/mol
  • CAS Number : 332898-62-1

Antioxidant Activity

Research indicates that derivatives of thieno[2,3-b]pyridines, including this compound, exhibit significant antioxidant properties. The antioxidant activity can be evaluated using methods like the DPPH radical scavenging assay. In studies comparing various compounds, those containing methoxy groups have shown enhanced antioxidant activity relative to ascorbic acid, a well-known antioxidant.

CompoundDPPH Scavenging Activity (Relative to Ascorbic Acid)
3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-phenethylthieno[2,3-b]pyridine-2-carboxamideTBD (to be determined)
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide1.37 times higher than ascorbic acid
3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide1.35 times higher than ascorbic acid

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. For instance, studies have reported cytotoxic effects on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The findings suggest that the compound may exhibit greater effectiveness against certain types of cancer compared to others.

Case Study: Cytotoxicity Assay Results

Cell LineIC50 (μM)Remarks
U-87 (Glioblastoma)TBDMore cytotoxic compared to MDA-MB-231
MDA-MB-231 (Breast Cancer)TBDLess sensitive than U-87

The biological activity of this compound can be attributed to its structural features that enhance selectivity and efficacy against specific biological targets. The electron-rich aromatic systems and functional groups allow for diverse reactivity patterns that can lead to interactions with various cellular mechanisms.

Structural Analogues and Comparative Analysis

Several structurally similar compounds have been identified with varying degrees of biological activity. A comparative analysis highlights how different substituents affect their pharmacological properties.

Compound NameStructural FeaturesBiological Activity
FDI-6Thieno[2,3-b]pyridine core with different substituentsAnticancer
5-Acetyl-3-amino-4-(4-methoxyphenyl)thieno[2,3-b]pyridineAcetyl group instead of phenethylAntimicrobial
3-Amino-4-(4-chlorophenyl)-N-mesityl-thieno[2,3-b]pyridineMesityl substitutionNeuroprotective

These compounds exhibit distinct activities depending on their substituents and structural configurations. The unique combination of chlorine and methoxy groups in 3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-phenethylthieno[2,3-b]pyridine-2-carboxamide may confer specific properties that enhance its therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key differences in substituents and properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
Target Compound 3-Amino, 4-(4-MeOPh), 6-(4-ClPh), N-phenethyl carboxamide C₂₉H₂₈ClN₃O₂S ~517.6 Not reported Not reported
3-Amino-5-ethoxycarbonyl-4-(4-MeOPh)-6-Me analog (5) 5-Ethoxycarbonyl, 6-Me, 4-(4-MeOPh) C₂₃H₂₃N₃O₄S ~437.5 Not reported Synthetic intermediate
Compound 7h 3-Amino, 4-Ph, 6-Ph, N-(4-methylpiperazino) carboxamide C₃₆H₃₁N₇O₅S₂ 690.8 197 (decomp.) Not reported
KuSaSch100 (17b) 3-Amino, 4-Ph, 6,7-dihydrocyclopenta, N-(4-ClPh) carboxamide C₂₁H₁₇ClN₂OS ~388.9 <250 Antiplasmodial (IC₅₀: 0.8 µM)
3-Amino-4-(methoxymethyl)-N-(4-MeOPh)-6-Me analog 4-Methoxymethyl, 6-Me, N-(4-MeOPh) carboxamide C₁₈H₁₉N₃O₃S 357.4 Not reported Not reported
6-(1-Adamantyl)-3-amino-N-(4-MeOPh)-4-CF₃ analog 6-Adamantyl, 4-CF₃, N-(4-MeOPh) carboxamide C₂₆H₂₆F₃N₃O₂S 517.6 Not reported Anticancer intermediate

Structural and Functional Insights

Substituent Effects

  • 4-Methoxyphenyl (4-position) : Provides metabolic stability via electron donation, contrasting with 4-phenyl (KuSaSch100) or 4-CF₃ () .
  • N-Phenethyl carboxamide : Offers greater steric bulk than smaller groups (e.g., N-(4-ClPh) in KuSaSch100), which may affect binding to targets like kinases or proteases .

Physicochemical Properties

  • Solubility : The 4-MeOPh group improves aqueous solubility compared to 4-CF₃ or adamantyl analogs .
  • Thermal Stability : Expected melting point <250°C, consistent with analogs .

Q & A

What are the critical parameters for optimizing the synthesis of this thieno[2,3-b]pyridine derivative?

Level : Basic
Methodological Answer :
Synthesis optimization requires precise control of reaction conditions. Key steps include:

  • Temperature : Maintain 60–80°C during cyclization to avoid side reactions (e.g., dimerization) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates, while ethanol improves purity during recrystallization .
  • Catalysts : Use Pd(OAc)₂ for Suzuki-Miyaura couplings (aryl-chlorophenyl bond formation) and Hünig’s base for amide coupling .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

How can computational methods elucidate reaction mechanisms for this compound’s synthesis?

Level : Advanced
Methodological Answer :
Quantum mechanical calculations (DFT, B3LYP/6-31G*) map transition states and intermediates. For example:

  • Cyclization Steps : Identify energy barriers for thienopyridine ring formation using intrinsic reaction coordinate (IRC) analysis .
  • Reaction Path Optimization : Machine learning (ANN or RF models) predicts optimal solvent/catalyst combinations by training on datasets from similar thienopyridine syntheses .
  • Contradiction Resolution : Conflicting reports on amide coupling efficiency (e.g., EDCI vs. HATU) can be resolved by comparing computed activation energies .

Which analytical techniques are most reliable for characterizing structural purity?

Level : Basic
Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies regioisomeric impurities (e.g., meta vs. para substitution on chlorophenyl groups). Look for split peaks in aromatic regions .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) with <2 ppm error. Fragmentation patterns distinguish between thienopyridine and pyrimidine byproducts .
  • XRD : Single-crystal X-ray diffraction resolves ambiguous NOE correlations (e.g., confirming N-phenethyl orientation) .

How can contradictory biological activity data (e.g., IC₅₀ variability) be systematically addressed?

Level : Advanced
Methodological Answer :

  • Assay Standardization : Use orthogonal assays (e.g., MTT vs. ATP-lite) to confirm cytotoxicity. For example, reports IC₅₀ = 2.1 µM (Proteus vulgaris), but variability may arise from bacterial strain differences.
  • Metabolite Interference : LC-MS/MS quantifies compound degradation in cell media (e.g., demethylation of methoxyphenyl groups) .
  • Structural Confounders : Compare with analogs (e.g., ’s oxadiazole derivatives) to isolate the role of the phenethyl group in activity .

What in vitro assays are recommended for evaluating antimicrobial activity?

Level : Basic
Methodological Answer :

  • MIC Determination : Broth microdilution (CLSI guidelines) against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive (e.g., S. aureus) strains. Include positive controls (ciprofloxacin) .
  • Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects by sampling CFU/mL over 24h .
  • Biofilm Disruption : Use crystal violet staining on polystyrene plates to quantify biofilm inhibition .

What strategies enhance structure-activity relationship (SAR) studies for this compound?

Level : Advanced
Methodological Answer :

  • Fragment Replacement : Synthesize analogs replacing the 4-methoxyphenyl group with electron-deficient (e.g., 4-CF₃) or -rich (e.g., 4-NMe₂) substituents to probe electronic effects .
  • 3D-QSAR Modeling : CoMFA/CoMSIA models trained on IC₅₀ data from ’s analogs predict optimal substituent configurations .
  • Pharmacophore Mapping : Overlay docking poses (AutoDock Vina) on target proteins (e.g., DHFR) to identify critical H-bond donors/acceptors .

What safety protocols are essential for handling this compound?

Level : Basic
Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing/synthesis due to acute toxicity (Category 4, dermal/oral) .
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
  • First Aid : For eye exposure, rinse with saline for 15 min; for ingestion, administer activated charcoal (1g/kg) .

How can molecular dynamics (MD) simulations predict pharmacokinetic properties?

Level : Advanced
Methodological Answer :

  • Solubility Prediction : Simulate free energy of solvation (TIP3P water model) to estimate logP. Compare with experimental shake-flask data .
  • Plasma Protein Binding : MD trajectories (GROMACS) quantify binding affinity to human serum albumin (HSA) via MM-PBSA calculations .
  • CYP450 Metabolism : Docking into CYP3A4 active site identifies likely oxidation sites (e.g., methoxyphenyl O-demethylation) .

What methods improve aqueous solubility for in vivo studies?

Level : Basic
Methodological Answer :

  • Salt Formation : React with HCl or mesylate to form water-soluble salts. Monitor pH stability (2–7.4) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (oil-in-water emulsion) to achieve >1 mg/mL solubility. Characterize via DLS and TEM .
  • Co-Solvents : Use 10% DMSO/PBS for stock solutions; avoid >5% DMSO in cell assays to prevent cytotoxicity .

How does X-ray crystallography resolve conformational ambiguities in the thienopyridine core?

Level : Advanced
Methodological Answer :

  • Crystal Growth : Slow vapor diffusion (hexane/CH₂Cl₂) yields diffraction-quality crystals. ’s structure shows dihedral angles of 12.8° (pyrimidine vs. chlorophenyl), confirming non-planarity .
  • Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize the thieno[2,3-b]pyridine conformation. Compare with polymorphic forms (e.g., ) to assess packing effects .
  • Electron Density Maps : High-resolution (<1 Å) data validate the amino group’s position, ruling out tautomeric shifts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.